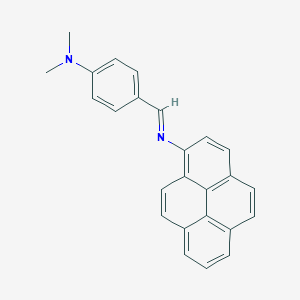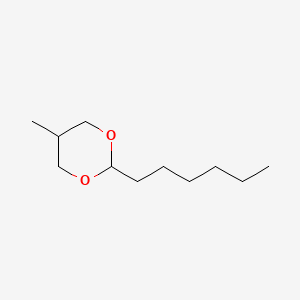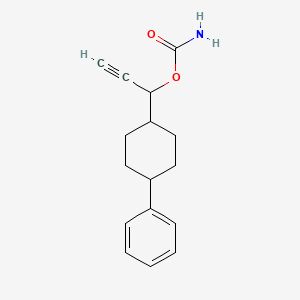
trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate typically involves the reaction of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol with a carbamoylating agent. One common method is the reaction with dimethyl carbonate in the presence of a catalyst such as iron-chrome catalyst TZC-3/1. This reaction is carried out at elevated temperatures (around 150°C) to achieve high yields .
Industrial Production Methods: Industrial production of carbamates often involves phosgene-free methods to ensure safety and environmental sustainability. The use of dimethyl carbonate as a carbamoylating agent is preferred due to its lower environmental impact compared to traditional methods involving phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can be substituted under specific conditions, such as using trifluoroacetic acid for deprotection.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for deprotection of the carbamate group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate is used as a protecting group for amines during peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: Its carbamate moiety can interact with various biological receptors, making it useful in drug design .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a protecting group for amines makes it valuable in large-scale chemical production .
Wirkmechanismus
The mechanism of action of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate involves its interaction with specific molecular targets. The carbamate group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines, removed with strong acid or heat.
Carboxybenzyl (Cbz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ethynyl and phenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
41416-60-8 |
|---|---|
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
1-(4-phenylcyclohexyl)prop-2-ynyl carbamate |
InChI |
InChI=1S/C16H19NO2/c1-2-15(19-16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-7,13-15H,8-11H2,(H2,17,18) |
InChI-Schlüssel |
RFUFMOJFRJZNJU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1CCC(CC1)C2=CC=CC=C2)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


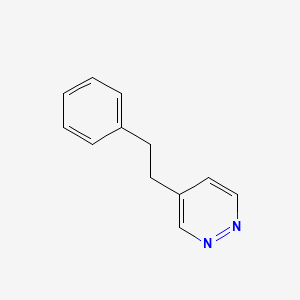
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
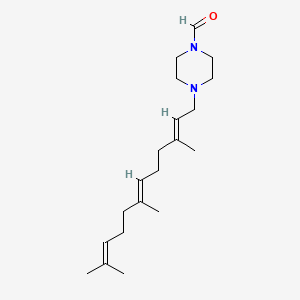
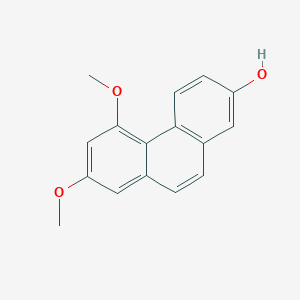
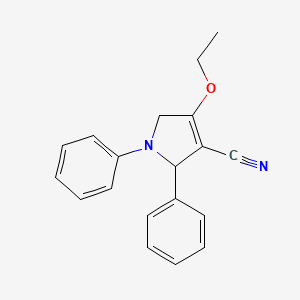
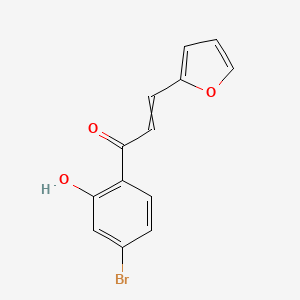
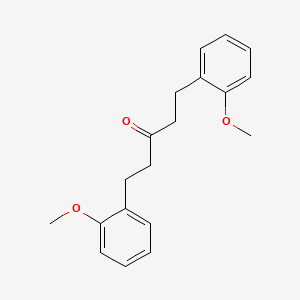
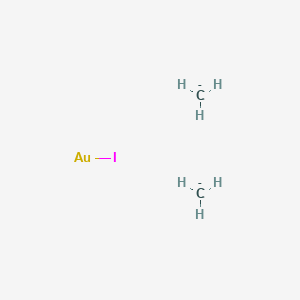
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
